molecular formula C17H12N2O B5509536 7,8-Dimethyl-indeno[1,2-b]quinoxalin-11-one CAS No. 40114-83-8

7,8-Dimethyl-indeno[1,2-b]quinoxalin-11-one

Cat. No.: B5509536
CAS No.: 40114-83-8
M. Wt: 260.29 g/mol
InChI Key: NJWXWXXEFOAELR-UHFFFAOYSA-N
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Description

It has been widely studied for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-diabetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of coptisine chloride involves the extraction from natural sources such as Coptis chinensis. The extraction process typically includes the use of solvents like ethanol or methanol to isolate the alkaloid from the plant material. The crude extract is then purified using chromatographic techniques to obtain pure coptisine chloride.

Industrial Production Methods

Industrial production of coptisine chloride may involve large-scale extraction processes using similar solvents and purification techniques. The optimization of extraction conditions, such as solvent concentration, temperature, and extraction time, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Coptisine chloride undergoes various chemical reactions, including:

    Oxidation: Coptisine chloride can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the structure of coptisine chloride, leading to the formation of reduced alkaloids.

    Substitution: Substitution reactions can introduce different functional groups into the coptisine chloride molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various coptisine derivatives with modified pharmacological properties .

Scientific Research Applications

Coptisine chloride has a wide range of scientific research applications:

    Chemistry: Used as a reference compound in analytical chemistry for the identification and quantification of alkaloids.

    Biology: Studied for its effects on cellular processes, including apoptosis and cell cycle regulation.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, diabetes, and inflammation.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals

Mechanism of Action

Coptisine chloride exerts its effects through various molecular targets and pathways:

    Molecular Targets: It interacts with enzymes, receptors, and signaling molecules involved in inflammation, cell proliferation, and apoptosis.

    Pathways Involved: The compound modulates pathways such as the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway, leading to its anti-inflammatory and anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

    Berberine: Another alkaloid found in the same plant sources with similar therapeutic properties.

    Palmatine: An alkaloid with comparable anti-inflammatory and anti-cancer effects.

    Jatrorrhizine: Shares structural similarities and pharmacological activities with coptisine chloride.

Uniqueness

Coptisine chloride is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets and pathways. Its unique pharmacokinetic properties also contribute to its therapeutic potential .

Properties

IUPAC Name

7,8-dimethylindeno[1,2-b]quinoxalin-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O/c1-9-7-13-14(8-10(9)2)19-16-15(18-13)11-5-3-4-6-12(11)17(16)20/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWXWXXEFOAELR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C3C(=N2)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351630
Record name 7,8-Dimethyl-indeno[1,2-b]quinoxalin-11-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40114-83-8
Record name NSC162690
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162690
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7,8-Dimethyl-indeno[1,2-b]quinoxalin-11-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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